molecular formula C9H18Cl2N4O B1402610 4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride CAS No. 1361116-46-2

4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride

Cat. No.: B1402610
CAS No.: 1361116-46-2
M. Wt: 269.17 g/mol
InChI Key: XFNZVFDALXDCFJ-UHFFFAOYSA-N
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Description

The compound “4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride” is a derivative of 1,2,4-triazole . Triazole compounds are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole compounds, including “this compound”, is characterized by three nitrogen atoms and two carbon atoms . The unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Scientific Research Applications

Synthesis and Biological Activities

Synthesis of trans N-Substituted Pyrrolidine Derivatives Bearing 1,2,4-triazole Ring : The synthesis of a series of N-substituted pyrrolidine derivatives incorporating the 1,2,4-triazole ring has been explored due to their significant biological activities. These activities are attributed to the hydrogen bonding, solubility, dipole character, and rigidity of the 1,2,4-triazoles scaffolds, which play a crucial role in clinical drugs across various therapeutic categories. A specific synthesis pathway involving epoxide ring opening and subsequent reactions led to the creation of novel amides and amines derivatives, highlighting the versatility and pharmaceutical potential of these compounds (Prasad et al., 2021).

Microwave-promoted Synthesis and Biological Activity : A novel approach using microwave-assisted synthesis of 1,2,4-triazole derivatives has been investigated, showcasing the efficient production of these compounds. The synthesized triazole derivatives demonstrated notable antimicrobial, anti-lipase, and antiurease activities, underscoring their potential in medicinal chemistry and drug development (Özil et al., 2015).

Antimicrobial Activities of 1,2,4-Triazole Derivatives : Research into the antimicrobial properties of new 1,2,4-triazole derivatives has led to the identification of compounds with good to moderate activity against various microorganisms. This study contributes to the ongoing search for novel antimicrobial agents, highlighting the therapeutic potential of 1,2,4-triazole compounds (Bektaş et al., 2007).

Chemical Modifications and Molecular Interactions

Spectral Luminescent Properties and Metal Complex Formation : Investigations into the luminescent properties of 1,2,4-triazole derivatives and their metal complexes have revealed strong violet luminescence, offering insights into their potential applications in materials science and photophysical studies (Mikhailov et al., 2017).

Molecular Docking Studies of Benzimidazole Derivatives as EGFR Inhibitors : A comprehensive study utilizing density functional theory and molecular docking has elucidated the anti-cancer mechanisms of benzimidazole derivatives bearing the 1,2,4-triazole ring. The findings demonstrate the compounds' stability, conformations, and interactions within the EGFR binding pocket, providing a basis for further exploration of their therapeutic potential (Karayel, 2021).

Biochemical Analysis

Biochemical Properties

4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as topoisomerase IV, which is crucial for DNA replication and cell division . The interaction with topoisomerase IV involves binding to the enzyme’s active site, thereby preventing the enzyme from performing its function. Additionally, this compound exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . The compound also affects cell signaling pathways such as the STAT3 pathway, which is involved in cell growth and survival . By inhibiting this pathway, this compound can reduce the growth and spread of cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. For example, the compound binds to the active site of topoisomerase IV, leading to enzyme inhibition and disruption of DNA replication . Additionally, molecular modeling studies have shown that this compound can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site . This binding interaction is crucial for the compound’s inhibitory activity.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that the compound maintains its biological activity over extended periods.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At high doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted from the body. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with target enzymes and proteins . The presence of specific targeting signals or post-translational modifications may direct the compound to particular subcellular compartments, enhancing its efficacy. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

4-(2-methoxyethyl)-3-pyrrolidin-2-yl-1,2,4-triazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O.2ClH/c1-14-6-5-13-7-11-12-9(13)8-3-2-4-10-8;;/h7-8,10H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNZVFDALXDCFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NN=C1C2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride
Reactant of Route 2
4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride
Reactant of Route 3
4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride
Reactant of Route 4
4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride
Reactant of Route 5
4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride
Reactant of Route 6
4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride

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